molecular formula C17H20O2 B1512193 (4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione CAS No. 1050169-98-6

(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione

Cat. No. B1512193
CAS RN: 1050169-98-6
M. Wt: 256.34 g/mol
InChI Key: ROEYZECCFLLDIA-WMLDXEAASA-N
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Description

(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione, also known as BNQ, is a synthetic compound that has been used in scientific research for many years. It is a potent inhibitor of the enzyme, NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. BNQ has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Catalysis

  • A novel method for synthesizing 4-aryl-5,10-dihydro-4H-benzo[g]chromene-5,10-dione derivatives using a three-component reaction showcases the potential of related naphthalene derivatives in synthetic organic chemistry due to environmental friendliness and high yield, which may apply to derivatives of "(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione" as well (Yao et al., 2009).

Biosynthetic Pathways and Natural Products Chemistry

  • Studies on Pestalotiopsis fici-derived metabolites featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione and spiro[benzo[d][1,3]dioxine-2,1'-naphthalene]-2',4-dione skeletons provide insights into diversified Diels-Alder reaction cascades in biosynthetic pathways. This highlights the potential of naphthalene derivatives in understanding natural product biosynthesis and their role in forming complex chemical structures (Liu et al., 2013).

Advanced Material Science

  • The synthesis and characterization of naphthalene-1,8-dicarboxylic acid derivatives demonstrate their potential in bio-imaging studies and as intermediates for the preparation of new fluorescent bioactive compounds. This indicates that similar naphthalene derivatives could be explored for advanced materials and applications in the field of photophysics and materials science (Nicolescu et al., 2020).

Chemical Interaction and Crystallography

  • Research on the hydrogen bond-directed co-crystals of (±)-1,1′-binaphthalene-2,2′-diol with aromatic diimines elucidates the importance of naphthalene derivatives in the study of molecular interactions, crystal engineering, and the development of new materials through co-crystallization techniques. This area could be relevant for exploring interactions involving "(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione" (Ji et al., 2009).

properties

IUPAC Name

(4aS,8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c18-15-9-10-17(12-13-5-2-1-3-6-13)14(11-15)7-4-8-16(17)19/h1-3,5-6,14H,4,7-12H2/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEYZECCFLLDIA-WMLDXEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CCC2(C(=O)C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)CC[C@@]2(C(=O)C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857344
Record name (4aS,8aR)-8a-Benzylhexahydronaphthalene-1,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione

CAS RN

1050169-98-6
Record name (4aS,8aR)-8a-Benzylhexahydronaphthalene-1,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione
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(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione
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(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione
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(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione
Reactant of Route 5
(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione
Reactant of Route 6
(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione

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